(R)-(1-benzylpyrrolidin-2-yl)methanol
Overview
Description
®-(1-benzylpyrrolidin-2-yl)methanol is a chiral compound that belongs to the class of secondary alcohols It features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-benzylpyrrolidin-2-yl)methanol typically involves the reduction of the corresponding ketone, ®-(1-benzylpyrrolidin-2-one), using a suitable reducing agent. One common method is the use of sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification by column chromatography.
Industrial Production Methods
Industrial production of ®-(1-benzylpyrrolidin-2-yl)methanol may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is a potential method. This approach allows for efficient reduction of the ketone to the alcohol with high yield and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
®-(1-benzylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: ®-(1-benzylpyrrolidin-2-one)
Reduction: ®-(1-benzylpyrrolidin-2-yl)amine
Substitution: ®-(1-benzylpyrrolidin-2-yl)chloride
Scientific Research Applications
®-(1-benzylpyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-(1-benzylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-(1-benzylpyrrolidin-2-yl)methanol
- ®-(1-phenylpyrrolidin-2-yl)methanol
- ®-(1-benzylpyrrolidin-2-yl)amine
Uniqueness
®-(1-benzylpyrrolidin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both a benzyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQBJPTOXDDKA-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352127 | |
Record name | (R)-1-N-Benzyl-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182076-49-9 | |
Record name | (R)-1-N-Benzyl-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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